6-ethyl-3,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
Thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are a class of compounds that have been studied for their diverse biological activities . They are part of a larger group of heterocyclic compounds that include medicines such as sedatives (barbiturates), antivirals (idoxuridine, tenofovir, penciclovir), antimetabolites (raltitrexed), and diuretics (triamterene) .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs often involves [3+3], [4+2], or [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Chemical Reactions Analysis
The chemical reactions involving thioxopyrimidines and their condensed analogs are diverse and depend on the specific compound and reaction conditions .Scientific Research Applications
PARP-1 Inhibitors
The compound has been used in the synthesis of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1). PARP-1 is involved in DNA repair damage and its inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Antitumor Activity
The synthesized compounds showed promising activity where compounds S2 and S7 emerged as the most potent PARP-1 inhibitors with an IC 50 value of 4.06 ± 0.18 and 3.61 ± 0.15 nM, respectively compared to that of Olaparib 5.77 nM and high cytotoxicity against MCF-7 with IC 50 2.65 ± 0.05 and 1.28 ± 1.12 μM, respectively .
Antimicrobial Activity
The compound has shown antimicrobial activity. For instance, 6-Methyl-4-{1-[2-(4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester (15, pMIC (ec) = 2.50 μM/mL) was found to be almost equipotent to the standard drug, norfloxacin (pMIC (ec) = 2.61 μM/mL) against Escherichia coli .
Anticancer Activity
The compound has shown anticancer activity. For example, 4-{1-[2-(2-Chloro-4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester (4, IC (50) = 5 μg/mL) was more potent than the standard drug 5-fluorouracil (IC (50) = 6 μg/mL) against HCT-116 a colon cancer cell line .
Antioxidant Activity
The compound has shown antioxidant activity. The introduction of thiol group may be considered to be less known direction of chemical modification. It provides additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .
Radioprotective Activity
The compound has shown radioprotective activity. The title compounds possess diverse biological activities, such as radioprotective .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrano pyrimidine 2,4 dione derivatives, have been found to interact with the amino acids present in the ni site of certain enzymes .
Mode of Action
It can be inferred from related compounds that the presence of the pyrano pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the ni site of the enzyme . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity. Also, the presence of a hydrophobic substituent on the ring is favorable due to interaction with the AD site of the enzyme .
Biochemical Pathways
Compounds with similar structures have been found to exhibit activity as apoptosis agonists , suggesting that this compound may also influence apoptosis-related pathways.
Pharmacokinetics
Most of the synthesized compounds with similar structures were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Based on the observed pharmacological data of related compounds, it can be inferred that this compound may exhibit significant biological activity .
Future Directions
The development of new thioxopyrimidines and their condensed analogs is an active area of research due to their potential biological activities . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .
properties
IUPAC Name |
12-ethyl-4,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-4-13(2)5-7-8(6-17-13)19-10-9(7)11(16)15(3)12(18)14-10/h4-6H2,1-3H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVGVQXOGWONJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=S)N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-3,6-dimethyl-2-sulfanyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one |
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